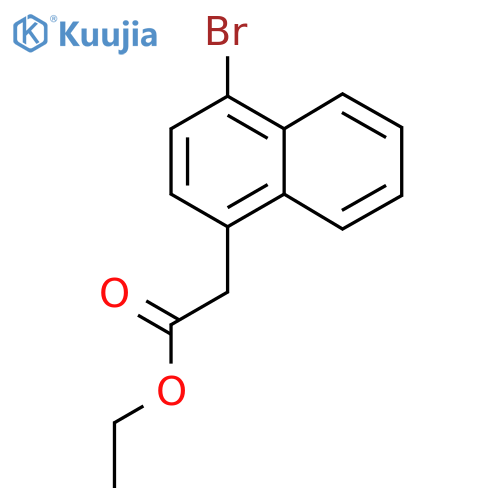Cas no 34841-59-3 (Ethyl 2-(4-bromonaphthalen-1-yl)acetate)
エチル2-(4-ブロモナフタレン-1-イル)アセタートは、有機合成化学において有用な中間体です。4位にブロモ基、1位にアセタート基を有するナフタレン骨格を特徴とし、芳香族求電子置換反応やカップリング反応における高い反応性を示します。特にパラジウム触媒を用いるクロスカップリング反応において優れた基質として機能し、医薬品や機能性材料の合成に応用可能です。結晶性が良好で取り扱いが容易であり、純度も高いため、精密有機合成に適しています。

34841-59-3 structure
商品名:Ethyl 2-(4-bromonaphthalen-1-yl)acetate
CAS番号:34841-59-3
MF:C14H13BrO2
メガワット:293.155823469162
MDL:MFCD18414348
CID:2108727
Ethyl 2-(4-bromonaphthalen-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(4-bromonaphthalen-1-yl)acetate
- Ethyl 2-(4-bromonaphthalen-1-yl)acetate
-
- MDL: MFCD18414348
- インチ: 1S/C14H13BrO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3
- InChIKey: MSJGJEKWFOPWBM-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(CC(=O)OCC)=C2C=CC=CC2=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 267
- トポロジー分子極性表面積: 26.3
Ethyl 2-(4-bromonaphthalen-1-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734018-1g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 98% | 1g |
¥2100.00 | 2024-05-17 | |
| Chemenu | CM262136-5g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 5g |
$701 | 2021-08-18 | |
| Chemenu | CM262136-5g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 5g |
$701 | 2023-01-03 | |
| Chemenu | CM262136-1g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 1g |
$234 | 2021-08-18 | |
| Crysdot LLC | CD00004533-1g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 97% | 1g |
$248 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1106642-5g |
ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 5g |
$1300 | 2024-07-23 | |
| Chemenu | CM262136-1g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 95% | 1g |
$234 | 2023-01-03 | |
| Crysdot LLC | CD00004533-5g |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate |
34841-59-3 | 97% | 5g |
$743 | 2024-07-19 |
Ethyl 2-(4-bromonaphthalen-1-yl)acetate 関連文献
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
34841-59-3 (Ethyl 2-(4-bromonaphthalen-1-yl)acetate) 関連製品
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
